molecular formula C18H22N4OS B2402027 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-46-7

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2402027
CAS No.: 2097917-46-7
M. Wt: 342.46
InChI Key: WWNNMRPQCDUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is an organic compound, potentially valuable due to its unique molecular structure. This compound's distinct features make it an interesting subject of study in various scientific domains, including chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved via multiple routes, including:

  • Grignard Reaction: One common method involves using a Grignard reagent to form the azetidine ring structure. Reaction conditions typically involve a dry solvent, like diethyl ether, under an inert atmosphere to prevent moisture from interfering.

  • Amination Reaction: Another approach includes nucleophilic aromatic substitution to introduce the pyridazin-3-yl group, often performed in the presence of a base such as potassium carbonate in a polar solvent like DMSO.

Industrial Production Methods: For industrial-scale production, the following methods might be employed:

  • Continuous Flow Synthesis: To scale up the synthesis, continuous flow reactors can be used for improved control over reaction conditions and enhanced yield.

  • Catalytic Processes: Utilizing heterogeneous catalysts to facilitate reactions at lower temperatures and pressures, ensuring higher efficiency and reduced costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing propan-2-ylsulfanyl group.

  • Reduction: The carbonyl group present in the structure can be reduced under appropriate conditions using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions of the aromatic and heterocyclic rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines and alkoxides (for nucleophilic substitution).

Major Products

  • Oxidation: Sulfoxides or sulfones may be major products depending on the degree of oxidation.

  • Reduction: Secondary alcohols or hydrocarbons, contingent upon the specific reducing conditions.

  • Substitution: Varied substituted aromatic or heterocyclic derivatives.

Scientific Research Applications

Chemistry: This compound can serve as a model for studying reaction mechanisms and developing new synthetic methodologies. Biology: Potential bioactivity, including interactions with enzymes or receptors, makes it a candidate for biological research. Medicine: Could be investigated for pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Industry: Applications in material science or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The propan-2-ylsulfanyl and pyridazin-3-yl groups might facilitate binding to these targets, affecting biological pathways and eliciting desired therapeutic effects.

Comparison with Similar Compounds

  • 2-[4-(Methanesulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

  • 2-[4-(Ethylsulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Uniqueness: The presence of the propan-2-ylsulfanyl group offers different steric and electronic properties, potentially resulting in unique reactivity and biological activity compared to other similar compounds.

This multifaceted compound offers a wealth of avenues for research and application, making it a compelling subject for further scientific exploration.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNMRPQCDUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.